molecular formula C25H16BrCl B8263486 5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene

5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene

Cat. No.: B8263486
M. Wt: 431.7 g/mol
InChI Key: ONOVYQYSVPFVJQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene is an organic compound with the molecular formula C25H16BrCl. It is a derivative of fluorene, characterized by the presence of bromine and chlorine atoms at the 5 and 2 positions, respectively, and two phenyl groups at the 9 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene typically involves halogenation reactions. One common method is the bromination of 2-chloro-9,9-diphenyl-9H-fluorene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the phenyl groups contribute to π-π interactions. These interactions can influence the compound’s behavior in electronic devices and its reactivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-9,9-dimethyl-9H-fluorene
  • 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene
  • 5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two phenyl groups at the 9 position. This structural arrangement imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and materials science .

Properties

IUPAC Name

5-bromo-2-chloro-9,9-diphenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrCl/c26-23-13-7-12-21-24(23)20-15-14-19(27)16-22(20)25(21,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOVYQYSVPFVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)Cl)C(=CC=C3)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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